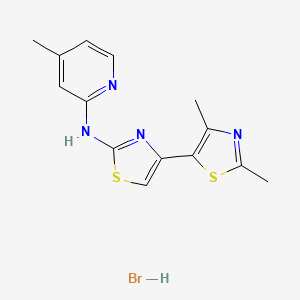![molecular formula C16H21NO2 B4927939 [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B4927939.png)
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile, also known as MDPT, is a synthetic compound that belongs to the class of cathinones. MDPT is a designer drug that is commonly used for research purposes. It has been found to have various biochemical and physiological effects, which make it a potential candidate for scientific research.
作用機序
The mechanism of action of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile is not fully understood. However, it is believed that [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile acts as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the psychoactive effects of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile.
Biochemical and Physiological Effects:
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has various biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also increases the release of these neurotransmitters. [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has been found to have stimulant effects, which can lead to increased heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has several advantages for lab experiments. It is easy to synthesize, and it has a high purity level. This makes it a reliable compound for scientific research. However, [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has several limitations as well. It is a designer drug, which means that its effects are not fully understood. It also has potential health risks, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile. One future direction is to investigate the long-term effects of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile on the brain. Another future direction is to study the effects of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile on different neurotransmitter systems. Additionally, researchers can investigate the potential therapeutic uses of [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile in the treatment of certain neurological disorders.
合成法
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile can be synthesized using a simple method. The synthesis involves the reaction of 4-hydroxy-2-methoxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base. The resulting product is then treated with acetic anhydride and acetonitrile to obtain [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile.
科学的研究の応用
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has been used extensively in scientific research. It has been found to have various applications in the fields of pharmacology, toxicology, and neuroscience. [4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile has been used to study the effects of cathinones on the central nervous system. It has also been used to investigate the mechanism of action of cathinones and their effects on neurotransmitter systems.
特性
IUPAC Name |
2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-15(2)12-16(8-10-17,9-11-19-15)13-6-4-5-7-14(13)18-3/h4-7H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRVVXLZRLQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)(CC#N)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4927858.png)
![1-[(4-bromo-2,5-dimethylphenoxy)acetyl]indoline](/img/structure/B4927863.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)

![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4927886.png)
![N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
![(2-bromo-4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4927904.png)
![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4927954.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)

